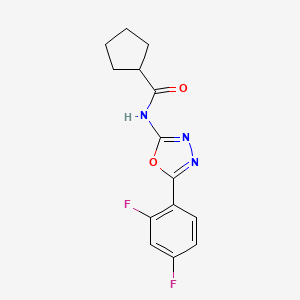

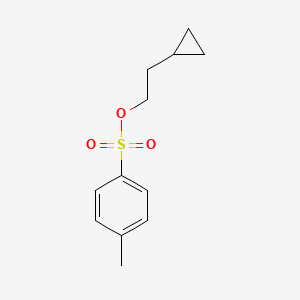

3-(2-氯乙基)-2-苯基喹唑啉-4(3H)-酮

货号 B2744241

CAS 编号:

76315-66-7

分子量: 284.74

InChI 键: KQNZYZBXYOSFGX-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-one, commonly referred to as CEPQ, is a heterocyclic organic compound that has been studied for its potential applications in the fields of medicinal chemistry, drug synthesis, and biochemistry. CEPQ is a highly versatile compound that has been used in numerous scientific studies and research projects due to its unique properties.

科学研究应用

合成和抗菌活性

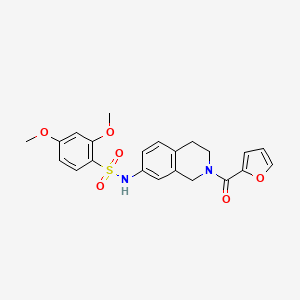

- 抗菌剂: 有报道称合成了新型的 3-(2'-杂环乙基)-2-甲基-3,4-二氢喹唑啉-4-酮衍生物作为抗菌剂。这些化合物是通过使 3-(2'-氯乙基)-2-甲基-3,4-二氢喹唑啉-4-酮与不同的试剂反应而合成的,并且它们的结构已通过光谱分析得到证实。合成的化合物表现出抗菌活性,表明它们具有作为抗菌剂的潜力(El-zohry & Abd-Alla, 2007)。

稳定性研究

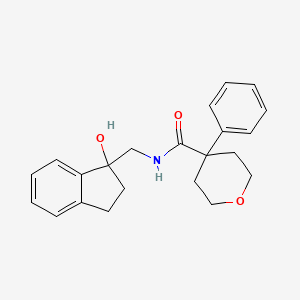

- 在应力条件下的稳定性: 研究重点放在一种新的药物物质 3-[2-(4-苯基-1-哌嗪基)-2-氧代乙基]喹唑啉-4(3Н)-酮在各种应力条件下的稳定性。研究证实了该化合物对紫外线、高温和氧化剂的稳定性,但突出了其在碱性环境中对水解的不稳定性。这项研究对于了解该物质在药物应用中的稳定性至关重要(Гендугов et al., 2021)。

合成和抗癌活性评价

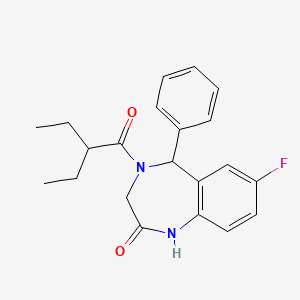

- 抗癌剂: 4-苯胺喹唑啉的构效关系 (SAR) 研究的延续导致确定 N-(4-甲氧基苯基)-N,2-二甲基喹唑啉-4-胺为有效的凋亡诱导剂和有效的抗癌剂。它在各种癌症模型中表现出优异的血脑屏障穿透性和疗效,表明其作为抗癌治疗的临床候选物的潜力(Sirisoma et al., 2009)。

水相合成

- 生态友好型合成: 在中性条件下,在水中合成苯基-2,3-二氢喹唑啉-4(1H)-酮衍生物是通过 β-环糊精介导的反应实现的,展示了合成这些化合物的生态友好型方法。该过程中使用的催化剂可以回收和重复使用,展示了可持续化学合成的潜力(Ramesh et al., 2012)。

属性

IUPAC Name |

3-(2-chloroethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNZYZBXYOSFGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloroethyl)-2-phenylquinazolin-4(3H)-one | |

Synthesis routes and methods

Procedure details

To a stirred mixture of 15 parts of 3-(2-hydroxyethyl)-2-phenyl-4(3H)-quinazolineone and 375 parts of trichloromethane are added dropwise 24 parts of thionyl chloride at room temperature. Upon completion, stirring is continued for 2 hours at reflux. The reaction mixture is evaporated. Water is added to the residue and the whole is neutralized with a sodium hydrogen carbonate solution. The product is extracted with trichloromethane. The extract is washed with water, dried, filtered and evaporated. The residue is crystallized from a mixture of 2,2'-oxybispropane and petroleumether. The product is filtered off and dried, yielding 11.6 parts of 3-(2-chloroethyl)-2-phenyl-4(3H)-quinazolinone.

[Compound]

Name

15

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2744159.png)

![7-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2744160.png)

![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2744162.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2744170.png)

![7-(4-ethoxyphenyl)-4-((4-fluorobenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2744175.png)

amine hydrochloride](/img/structure/B2744179.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2744180.png)